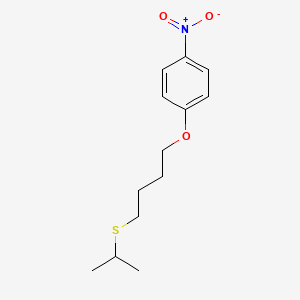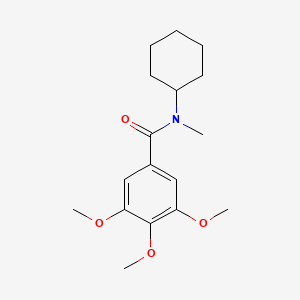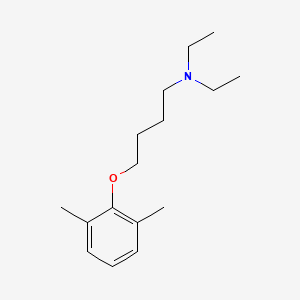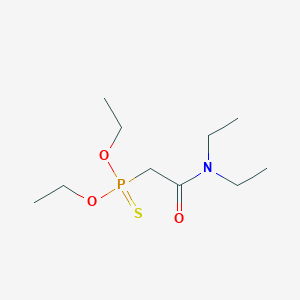![molecular formula C16H17N3O5S2 B3846551 3,4-dimethoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B3846551.png)
3,4-dimethoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
Vue d'ensemble
Description
3,4-Dimethoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of methoxy groups, a sulfamoylphenyl group, and a carbamothioyl linkage, which contribute to its unique chemical properties and biological activities .
Méthodes De Préparation
The synthesis of 3,4-dimethoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF), at room temperature .
Analyse Des Réactions Chimiques
3,4-Dimethoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3,4-Dimethoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as carbonic anhydrases. These enzymes catalyze the interconversion between carbon dioxide and water to bicarbonate and a proton, a reaction that is fundamental to various physiological processes . The compound inhibits these enzymes by binding to their active sites, thereby preventing their catalytic activity .
Comparaison Avec Des Composés Similaires
3,4-Dimethoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide can be compared with other similar compounds, such as:
N-[(4-Sulfamoylphenyl)carbamothioyl]benzamides: These compounds share the sulfamoylphenyl and carbamothioyl moieties but differ in the substituents on the benzamide ring.
3,4-Dimethoxybenzamides: These compounds have similar methoxy groups but lack the sulfamoylphenyl and carbamothioyl linkages.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-23-13-8-3-10(9-14(13)24-2)15(20)19-16(25)18-11-4-6-12(7-5-11)26(17,21)22/h3-9H,1-2H3,(H2,17,21,22)(H2,18,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYPNTDSBHVDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[6-(3-Methoxyphenoxy)hexyl]imidazole](/img/structure/B3846513.png)


![1-[(4-Ethylphenyl)methyl]piperidine-3-carbohydrazide](/img/structure/B3846517.png)
![1-[4-(2-methoxyphenoxy)butyl]piperidine](/img/structure/B3846521.png)
![1-[4-(2,4-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B3846527.png)

![4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846542.png)
![4-[6-(2,5-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846543.png)
![1-[6-(2-Fluorophenoxy)hexyl]imidazole](/img/structure/B3846557.png)
